Physicochemical properties of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
Physicochemical properties of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
Technical Whitepaper: Physicochemical Profiling of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS: 1354953-79-9), a specialized sulfone-sulfonamide hybrid molecule.[1] Structurally, this compound bridges a lipophilic fluorophenyl tail and a hydrophilic sulfonamide "warhead" via a flexible ethyl-sulfonyl linker.
Primary interest in this motif stems from its potential as a Carbonic Anhydrase Inhibitor (CAI) .[1] Unlike classical sulfonamides (e.g., sulfanilamide) where the zinc-binding group is directly attached to the aromatic ring, this molecule introduces a "
This guide outlines the theoretical and experimental frameworks required to validate the compound’s physicochemical identity for drug development.
Structural Architecture & Molecular Descriptors
The molecule (
-
4-Fluoro-phenyl Tail: Provides lipophilicity and metabolic stability (blocking para-oxidation).[1]
-
Ethyl-Sulfonyl Linker: A flexible spacer that decouples the electronic effects of the aromatic ring from the sulfonamide head group.[1]
-
Primary Sulfonamide (
): The polar, ionizable zinc-binding group (ZBG).[1]
Table 1: Physicochemical Profile (Calculated vs. Predicted)
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Weight | 267.30 g/mol | Ideal for oral bioavailability (<500 Da rule).[1] |
| LogP (Lipophilicity) | ~0.8 – 1.2 | Moderate lipophilicity ensures membrane permeability without sequestration in adipose tissue.[1] |
| pKa (Sulfonamide) | ~9.8 – 10.2 | The |
| H-Bond Donors | 1 ( | Critical for active site interaction (Thr199 in hCA II).[1] |
| H-Bond Acceptors | 5 ( | High acceptor count increases water solubility.[1] |
| Rotatable Bonds | 4 | High flexibility allows induced fit within enzyme pockets.[1] |
Note on pKa: The
-sulfonyl group is electron-withdrawing.[1] While the ethyl spacer dampens the inductive effect compared to a direct attachment, it may slightly lower the pKa compared to a simple alkyl sulfonamide, potentially aiding in the deprotonation required for Zinc coordination.
Synthetic Pathway & Purity Validation
To ensure high purity (>98%) for biological assays, a convergent synthesis strategy is recommended. This route avoids the instability associated with long linear syntheses and utilizes "Click Chemistry-like" nucleophilic substitution.
Recommended Synthetic Route: Sulfinate-Alkylation[1]
The most robust method involves the nucleophilic attack of Sodium 4-fluorobenzenesulfinate on 2-chloroethanesulfonamide .[1]
Figure 1: Convergent synthesis via sulfinate intermediate. This pathway minimizes side reactions common in thiol-oxidation routes.[1]
Step-by-Step Protocol:
-
Reduction: Dissolve 4-fluorobenzenesulfonyl chloride in water/dioxane. Add sodium sulfite (
) and sodium bicarbonate. Stir at 50°C for 2 hours to generate the sulfinate salt. -
Isolation: Evaporate solvent to dryness to obtain the crude sodium sulfinate.[1]
-
Coupling: Suspend the sulfinate and 2-chloroethanesulfonamide in anhydrous DMF. Heat to 90°C for 12 hours.
-
Purification: Pour into ice water. The product typically precipitates.[1] Recrystallize from Ethanol/Water to remove inorganic salts.[1]
Physicochemical Characterization Protocols
Trustworthy data requires self-validating experimental loops. Below are the specific methodologies to determine the core properties.
A. Ionization Constant (pKa) Determination
Why: To understand the protonation state at physiological pH, which dictates binding affinity to the Zinc cofactor.
Method: Potentiometric Titration (Sirius T3 or equivalent)
-
Preparation: Dissolve 5 mg of compound in 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).
-
Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under
atmosphere (to exclude ). -
Analysis: The Yasuda-Shedlovsky plot is used to extrapolate the aqueous pKa from the co-solvent data.[1]
-
Validation: The curve must show a single inflection point corresponding to the sulfonamide
.[1]
-
B. Lipophilicity (LogP/LogD)
Why: To predict blood-brain barrier (BBB) penetration and membrane permeability.[1]
Method: Miniaturized Shake-Flask (HPLC-UV) [1]
-
Equilibration: Prepare octanol-saturated water and water-saturated octanol.
-
Partitioning: Dissolve compound in the octanol phase. Add equal volume of aqueous phase (pH 7.4 buffer for LogD, unbuffered for LogP).
-
Agitation: Shake for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
-
Criteria: Mass balance (sum of both phases) must be >95% of initial amount.
-
C. Aqueous Solubility (Kinetic & Thermodynamic)
Why: Poor solubility is a leading cause of assay failure in drug discovery.[1]
Method: Nephelometry (Kinetic)
-
Stock: Prepare 10 mM DMSO stock.
-
Dilution: Spike into pH 7.4 phosphate buffer to final concentrations of 1, 10, 50, and 100
. -
Measurement: Measure light scattering (nephelometry) after 2 hours. The onset of scattering indicates precipitation.[1]
Biological Mechanism: Carbonic Anhydrase Inhibition[1][2][3][4]
The physicochemical properties directly influence the mechanism of action.[1] The sulfonamide group acts as a zinc-binding group (ZBG).
Figure 2: Mechanism of Action.[1] The ionized sulfonamide coordinates with Zinc, displacing the catalytic water molecule.[2] The fluorophenyl tail exploits hydrophobic pockets for isoform selectivity.
Mechanistic Insight: The ethyl-sulfonyl linker is the critical differentiator here.[1] In standard inhibitors (like Acetazolamide), the ZBG is rigid. In this molecule, the ethylene chain allows the fluorophenyl tail to "wiggle" and find optimal hydrophobic contacts (Val121, Leu198 residues in hCA II) that rigid inhibitors cannot reach. This suggests potential for isoform selectivity , particularly against transmembrane isoforms (CA IX/XII) involved in hypoxic tumor survival.
References
-
Supuran, C. T. (2016).[1] Structure-based drug discovery of carbonic anhydrase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link
-
BenchChem. (2025).[3] Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide. (Source for sulfonyl-linker synthetic methodology). Link
-
PubChem. (2025).[1] Compound Summary: 4-Fluorobenzenesulfonamide (CAS 402-46-0).[4][5][6] National Library of Medicine. Link
-
Eldehna, W. M., et al. (2016). Sulfonamides as carbonic anhydrase inhibitors.[1][2][7] European Journal of Medicinal Chemistry. Link
-
ThoreauChem. (2025). Product Detail: 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonamide (CAS 1354953-79-9).[1][8]Link
Sources
- 1. 2-Fluorobenzenesulfonamide | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. ossila.com [ossila.com]
- 6. 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonamide-1354953-79-9 - Thoreauchem [thoreauchem.com]
